molecular formula C17H17N3O5S3 B2773915 (Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173310-97-8

(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2773915
CAS No.: 1173310-97-8
M. Wt: 439.52
InChI Key: NBOLWNRWCRYETO-ZPHPHTNESA-N
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Description

(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative designed for biochemical research. This compound features a complex molecular architecture that integrates a 2,4-dimethylthiazole moiety and a methylsulfonyl group, making it a potentially valuable chemical tool for probing biological systems. Its structural design suggests potential applications in enzyme inhibition studies and cellular signaling pathway research, particularly as a candidate for modulating protein-protein interactions or kinase activity. The methylsulfonyl group is a key pharmacophore known to enhance binding affinity and metabolic stability in many drug-like molecules. Researchers can utilize this compound for high-throughput screening, target identification, and mechanistic studies in oncology and other disease areas. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S3/c1-9-15(26-10(2)18-9)16(22)19-17-20(8-14(21)25-3)12-6-5-11(28(4,23)24)7-13(12)27-17/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOLWNRWCRYETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Core Formation : Cyclization of aminothiophenol derivatives with carbonyl-containing reagents (e.g., 2,4-dimethylthiazole-5-carbonyl chloride) under acidic conditions to construct the benzo[d]thiazole scaffold .
  • Imino Bond Formation : Condensation reactions between the thiazole carbonyl and amine groups, optimized using acetic acid reflux or catalytic bases to ensure Z-configuration selectivity .
  • Esterification : Methylation of the acetoxy group via nucleophilic substitution or ester exchange reactions .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the Z-isomer .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z-configuration by analyzing coupling constants and shifts (e.g., imino proton resonance near δ 12-14 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and validate crystallographic purity .
  • HPLC/MS : Reverse-phase HPLC with UV/ESI-MS detection quantifies purity (>95%) and identifies sulfonyl or methylthiazole-related impurities .

Q. How can the Z-configuration of the imino bond be confirmed experimentally?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal analysis using SHELXTL software provides definitive stereochemical evidence .
  • NOESY NMR : Nuclear Overhauser effects between the imino proton and adjacent methylsulfonyl/thiazole groups distinguish Z from E isomers .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted 2,4-dimethylthiazole-5-carbonyl intermediates or over-sulfonated derivatives.
  • Mitigation :
  • Recrystallization : Sequential washing with acetic acid/water/ethanol removes polar impurities .
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound .

Q. What are the solubility properties and recommended handling protocols?

  • Methodological Answer :
  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Hydrobromide salts (e.g., methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide) enhance aqueous stability .
  • Handling : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Use PPE (gloves, goggles) due to sulfonyl group reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and reproducibility?

  • Methodological Answer :
  • Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio, catalyst loading) identifies robust parameters for high yields (>80%) .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., imino bond formation), reducing side reactions .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data; discrepancies may indicate dynamic equilibria (e.g., keto-enol tautomerism) .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile experimental vs. theoretical results .

Q. What structure-activity relationships (SAR) are hypothesized for derivatives of this compound?

  • Methodological Answer :
  • Substituent Effects :
  • Methylsulfonyl Group : Enhances electrophilicity and enzyme inhibition (e.g., kinase targets) .
  • Thiazole Methyl Groups : Modulate lipophilicity and metabolic stability .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .

Q. What degradation pathways dominate under accelerated stability testing?

  • Methodological Answer :
  • Hydrolysis : The ester and imino bonds degrade in aqueous buffers (pH <3 or >10), monitored via LC-MS .
  • Oxidation : Sulfonyl groups form sulfonic acids under H₂O₂ exposure; stabilize with antioxidants (e.g., BHT) .

Q. How can computational modeling predict reactivity and binding modes?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against STING or cyclooxygenase-2 (COX-2) to prioritize synthetic targets .
  • MD Simulations : GROMACS assesses conformational stability in lipid bilayers for bioavailability predictions .

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